molecular formula C16H15ClN2O3S B11077144 3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione

3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione

Cat. No.: B11077144
M. Wt: 350.8 g/mol
InChI Key: XISDZGGSTGKXAK-UHFFFAOYSA-N
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Description

3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione is a heterocyclic compound that contains a thiazoline ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione typically involves the following steps:

    Formation of the thiazoline ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chlorophenyl group: This step involves the reaction of the thiazoline intermediate with 4-chlorophenylmethanol in the presence of a base such as sodium hydride.

    Attachment of the ethylamino group: The final step involves the reaction of the intermediate with ethylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazoline ring.

Scientific Research Applications

3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting cellular functions: Affecting the integrity and function of cellular membranes and organelles.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds such as thiazole, benzothiazole, and thiazolidine share structural similarities with 3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione.

    Phenylmethoxy derivatives: Compounds containing the 4-chlorophenylmethoxy group, such as certain pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methoxy]ethyl]-1,1-dioxo-1,2-benzothiazol-3-imine

InChI

InChI=1S/C16H15ClN2O3S/c17-13-7-5-12(6-8-13)11-22-10-9-18-16-14-3-1-2-4-15(14)23(20,21)19-16/h1-8H,9-11H2,(H,18,19)

InChI Key

XISDZGGSTGKXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOCC3=CC=C(C=C3)Cl)NS2(=O)=O

Origin of Product

United States

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